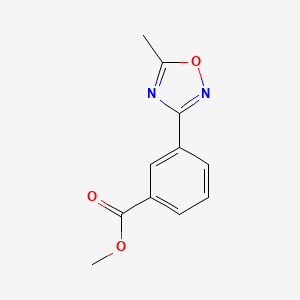

甲基3-(5-甲基-1,2,4-噁二唑-3-YL)苯甲酸酯

描述

“Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

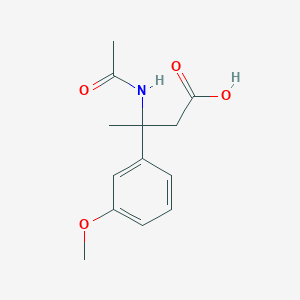

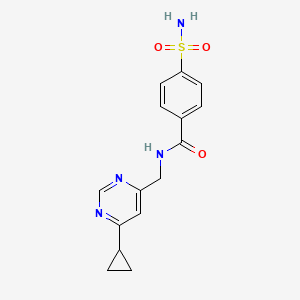

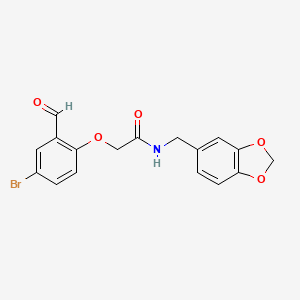

The molecular structure of “Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” consists of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” typically involve a sequential condensation followed by tandem oxidative cyclization and rearrangement .科学研究应用

- Application : Researchers use 1,2,4-oxadiazole derivatives as pharmacophores to create novel drug molecules .

- In Vitro Activity : Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate derivatives demonstrated antifungal activity against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .

- Method : Researchers have synthesized 3,5-disubstituted 1,2,4-oxadiazole derivatives using malonic acid and amidoxime .

- Advantages : MWI offers short reaction times, high yields, and simple purification when creating 1,2,4-oxadiazole derivatives .

Agricultural Biological Activities

Drug Discovery

Antifungal Properties

Synthetic Strategies

Microwave Irradiation (MWI)

Alternative Templates for Antibacterial Agents

未来方向

The future directions for “Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of new synthetic strategies and the design of new chemical entities to act against resistant microorganisms are areas of ongoing research .

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be enzymes or proteins involved in infectious diseases .

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

Given the anti-infective properties of similar compounds, it is plausible that this compound could interfere with the biochemical pathways of infectious microorganisms .

Result of Action

Based on the anti-infective properties of similar compounds, it can be hypothesized that this compound may inhibit the growth or proliferation of infectious microorganisms .

属性

IUPAC Name |

methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFSZJJJGABDMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B2845285.png)

![9-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2845292.png)

![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)

![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide](/img/structure/B2845296.png)